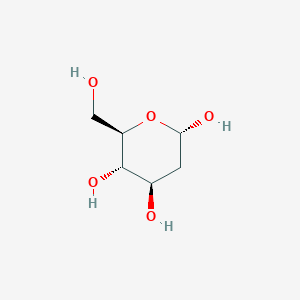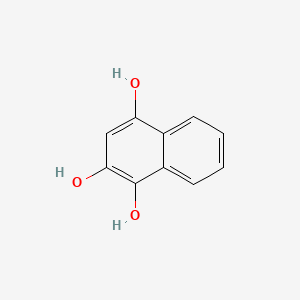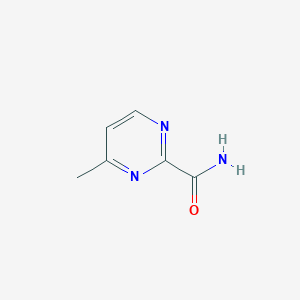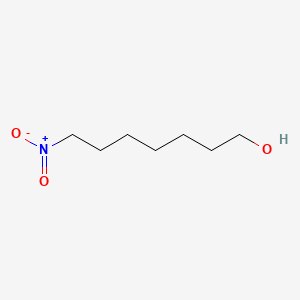
Decane-2-thiol
Übersicht
Beschreibung
Decane-2-thiol, also known as 1-Decanethiol or Decyl mercaptan, is an alkanethiol . Alkanethiols are organic compounds containing the thiol functional group linked to an alkyl chain . It forms a self-assembled monolayer (SAM) and can be coated as a protective coating on a variety of substrates .
Synthesis Analysis
A green and efficient method was developed for upgrading furfural to 1,10-decanediol diacetate and 1-decanol acetate . The synthesis involved a tandem benzoin condensation and hydrodeoxygenation reaction .
Molecular Structure Analysis
The linear formula of Decane-2-thiol is CH3(CH2)9SH . It has a molecular weight of 174.35 . The structure of Decane-2-thiol can be viewed as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Decane-2-thiol can participate in radical-mediated thiol–ene ‘click’ reactions . These reactions are applied to amino acid and peptide ligation in deep eutectic solvents . Another study reported a Cu-catalyzed azide−alkyne−thiol reaction forming thiotriazoles as the major byproduct under widely used bio-orthogonal protein labeling “click” conditions .
Physical And Chemical Properties Analysis
Decane-2-thiol is a liquid at room temperature . It has a boiling point of 114 °C/13 mmHg (lit.) and a melting point of −26 °C (lit.) . The density of Decane-2-thiol is 0.824 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
1. Micro-Mechanical Systems and Surface Interactions
Decane-2-thiol plays a significant role in the study of micro-mechanical systems, particularly in understanding the mechanical effects induced by the adsorption of molecules like decane-thiol onto surfaces such as gold. This interaction is crucial for the functioning of microcantilevers, which are sensitive to surface phenomena due to their high surface-to-volume ratio (Garraud, Amiot, Hild, & Roger, 2007).
2. Fluorescence Quenching and Anti-Fraud Technologies
The interaction of organo-soluble decane thiol monolayer-protected gold nanoparticles with fluorescent molecules like perylene diimide (PDI) is another area of interest. This interaction leads to modifications in the fluorescence properties of PDI, depending on the size and shape of the nanoparticles. This finding is particularly relevant for applications like antifraud technologies (Xue, Xue, Dai, Urbas, & Li, 2013).
3. Surface Patterning and Organic Semiconductor Interfaces
Decane-thiol self-assembled monolayers on gold surfaces are used in surface patterning and modifying metal contact-organic semiconductor interfaces in organic electronic devices. Studies on the low coverage phases of decanethiol SAMs have revealed insights into their crystal structures, phase behaviors, and desorption energies (Albayrak, Duman, Bracco, & Danışman, 2013).
4. Ion Selective Electrodes for Water Sample Analysis
The synthesis of specific thiol surfactants, such as MBPD thiol surfactant, has enabled the creation of modified sensors for the potentiometric determination of ions like Cu(II) in various water samples. These advancements are crucial for environmental monitoring and analysis (Ali, Abd-Elaal, & Mohamed, 2021).
5. Electrochemical Studies and Surface Modification
Decanethiol's role in the electrochemical characteristics of electrodes, such as Au(111), in various solutions highlights its importance in understanding the adsorption and desorption processes at the molecular level. This research is significant for developing new materials and coatings (Sumi, Wano, & Uosaki, 2003).
6. In-situ Cleaning and Passivation of Metal Surfaces
The use of alkanethiols, including decanethiol, as reducing agents for treating oxidized metal surfaces has proven effective. This treatment results in the removal of oxides and the formation of a passivating layer, with potential applications in microelectronics (Whelan, Kinsella, Ho, & Maex, 2004).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
decane-2-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKXKAHGQAWFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560758 | |
| Record name | Decane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13402-60-3 | |
| Record name | Decane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Stannane, [2,2'-bithiophen]-5-yltrimethyl-](/img/structure/B3046968.png)


![2-[(2-Hydroxybenzoyl)amino]benzoic acid](/img/structure/B3046971.png)